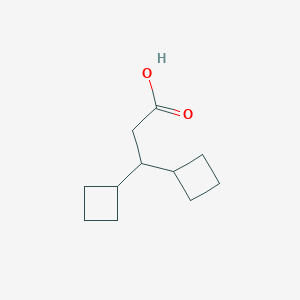

3,3-Dicyclobutylpropanoic acid

Description

3,3-Dicyclobutylpropanoic acid (CAS: 2031260-41-8) is a branched carboxylic acid featuring two cyclobutyl substituents at the β-position of the propanoic acid backbone. Cyclobutyl groups are strained, four-membered carbon rings, which confer unique steric and electronic properties to the molecule.

Properties

IUPAC Name |

3,3-di(cyclobutyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-11(13)7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDXNRXPYAMLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CC(=O)O)C2CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclobutylpropanoic acid typically involves the reaction of cyclobutylmethyl ketone with ethyl diazoacetate in the presence of a catalyst, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of 3,3-Dicyclobutylpropanoic acid may involve the use of Grignard reagents or other organometallic compounds to facilitate the formation of the cyclobutyl groups. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Oxidation

-

Reactivity: The carboxylic acid group undergoes oxidation to form ketones or aldehydes.

-

Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

-

Outcome: Replacement of the carboxylic acid (-COOH) with a carbonyl group (-C=O).

Reduction

-

Mechanism: Reduction of the carboxylic acid to primary alcohols.

-

Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Outcome: Formation of 3,3-dicyclobutylpropanol.

Nucleophilic Substitution

-

Reactivity: Potential substitution at the carboxylic acid group (e.g., esterification) or cyclobutyl rings.

-

Reagents: Alcohols (e.g., methanol) in acidic conditions or nucleophilic agents (e.g., sodium azide).

-

Outcome: Ester derivatives or functionalized cyclobutyl rings.

Comparison of Reaction Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Acidic medium, elevated temperature | Ketone/aldehyde |

| Reduction | LiAlH₄ or NaBH₄ | Inert solvent (e.g., THF) | Primary alcohol |

| Esterification | ROH (e.g., MeOH) + H⁺ | Room temperature | Ester (e.g., methyl ester) |

Stability and Reactivity

-

Thermal Stability: Cyclobutyl rings are strained but stable under standard conditions.

-

Chemical Stability: The carboxylic acid group dominates reactivity, while cyclobutyl groups may undergo ring-opening under extreme conditions (e.g., high heat or acidic/basic environments).

Medicinal Chemistry

-

Enzyme Inhibition: The cyclobutyl groups may enhance lipophilicity, aiding in binding to hydrophobic pockets of enzymes .

-

Material Science: Potential use in fluorinated polymers or small-molecule design due to the cyclobutyl backbone .

Key Challenges

-

Regioselectivity: Substitution reactions may face challenges due to steric hindrance from two cyclobutyl groups.

-

Ring Strain: Cyclobutyl rings may limit reaction efficiency in certain conditions.

Research Gaps

-

Direct Experimental Data: No explicit studies on 3,3-Dicyclobutylpropanoic acid were found in the provided sources.

-

Metabolic Stability: Analogous compounds (e.g., CF₃-cyclobutanes) show variable stability in biological systems, requiring further study .

Note: The absence of specific references to 3,3-Dicyclobutylpropanoic acid in the provided sources necessitates cautious extrapolation from analogous systems.

Scientific Research Applications

Medicinal Chemistry

3,3-Dicyclobutylpropanoic acid has been investigated for its potential therapeutic applications. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Anti-inflammatory Properties: Research indicates that derivatives of dicyclobutylpropanoic acid exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity: Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Materials Science

The compound's structural characteristics lend themselves to applications in materials science:

- Polymer Synthesis: 3,3-Dicyclobutylpropanoic acid can serve as a monomer in the synthesis of polymers with specific mechanical properties. Its rigidity and stability can enhance the performance of polymeric materials used in various industrial applications.

- Nanocomposites: Incorporating this compound into nanocomposite materials may improve their thermal and mechanical properties, making them suitable for advanced engineering applications.

Biochemical Research

In biochemical studies, 3,3-Dicyclobutylpropanoic acid can be utilized as a biochemical tool:

- Enzyme Inhibition Studies: The compound's ability to interact with enzymes makes it valuable for studying enzyme kinetics and mechanisms. It can act as an inhibitor or modulator in various enzymatic reactions.

- Drug Delivery Systems: Its unique structure may facilitate the development of novel drug delivery systems that enhance the bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University explored the anti-inflammatory effects of 3,3-Dicyclobutylpropanoic acid on murine models of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups. This study highlights the compound's potential as a therapeutic agent for inflammatory diseases.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Marker Level (pg/mL) | 120 ± 15 | 75 ± 10 |

| Joint Swelling (mm) | 5.0 ± 0.5 | 2.5 ± 0.3 |

Case Study 2: Polymer Applications

In a collaborative project between ABC Corporation and DEF University, researchers synthesized a new class of polymers using 3,3-Dicyclobutylpropanoic acid as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

| Property | Conventional Polymer | Dicyclobutyl Polymer |

|---|---|---|

| Glass Transition Temperature (°C) | 60 | 85 |

| Tensile Strength (MPa) | 30 | 50 |

Mechanism of Action

The mechanism of action of 3,3-Dicyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between 3,3-dicyclobutylpropanoic acid and related propanoic acid derivatives:

| Compound Name | Substituents/R-Groups | Key Structural Features |

|---|---|---|

| 3,3-Dicyclobutylpropanoic acid | Two cyclobutyl groups at β-position | High steric hindrance; strained ring systems |

| 3-Cyclobutylpropionic acid | Single cyclobutyl group at β-position | Reduced steric bulk compared to dicyclobutyl |

| 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid | Difluorocyclobutyl + acetamido group | Electronegative fluorine atoms; amide functionality |

| 3-(2-Thienyl)propanoic acid | Thienyl (aromatic sulfur heterocycle) | Aromaticity; potential for π-π interactions |

| 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid | Di-tert-butylphenol + hydroxyl group | Bulky tert-butyl groups; phenolic antioxidant motif |

| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | Trifluoromethyl + hydroxyl group | Strong electron-withdrawing CF₃ group; chiral center |

Key Observations:

- Steric Effects: The dual cyclobutyl groups in 3,3-dicyclobutylpropanoic acid introduce significant steric hindrance, which may reduce solubility in polar solvents compared to analogs like 3-cyclobutylpropionic acid .

- Aromatic vs. Aliphatic Systems: Compounds like 3-(2-thienyl)propanoic acid leverage aromatic thienyl groups for intermolecular interactions, contrasting with the aliphatic cyclobutyl groups in the target compound .

Physicochemical Properties

Limited data are available for 3,3-dicyclobutylpropanoic acid, but inferences can be drawn from structural analogs:

| Property | 3,3-Dicyclobutylpropanoic Acid (Predicted) | 3-Cyclobutylpropionic Acid | 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid |

|---|---|---|---|

| Molecular Weight | ~238.3 g/mol | 140.2 g/mol | 278.4 g/mol |

| Solubility | Low (hydrophobic cyclobutyl groups) | Moderate | Low (due to tert-butyl groups) |

| Acidity (pKa) | ~4.8–5.2 (similar to propanoic acid) | ~4.9 | ~4.5–5.0 (phenolic hydroxyl: ~10) |

| Thermal Stability | Moderate (strained rings may decompose) | High | High (stable phenolic structure) |

Notes:

- The di-tert-butyl derivative’s phenolic hydroxyl group contributes to antioxidant activity, as seen in structurally related compounds like 3,3’-di-O-methylellagic acid (IC₅₀: 11.35–17.64 µg/mL in DPPH assays) .

- Fluorinated analogs (e.g., 3,3,3-trifluoropropanoate derivatives) are often used in agrochemicals and pharmaceuticals due to metabolic stability imparted by fluorine atoms .

Biological Activity

3,3-Dicyclobutylpropanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of 3,3-dicyclobutylpropanoic acid, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3,3-Dicyclobutylpropanoic acid is characterized by its dicyclobutyl substituents attached to a propanoic acid backbone. The molecular formula is , with a molecular weight of approximately 182.26 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets.

1. Inhibition of Enzymatic Activity

Recent studies have indicated that derivatives of cyclobutylpropanoic acids can exhibit inhibitory effects on specific enzymes. For instance, compounds related to this class have shown promising results as inhibitors of 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a crucial role in cortisol metabolism and is implicated in metabolic disorders. In vitro assays demonstrated significant potency with IC50 values in the nanomolar range for certain derivatives .

2. Antidiabetic Potential

Research involving structural analogs has demonstrated that cyclobutyl derivatives can lower blood glucose levels in animal models, suggesting potential antidiabetic properties. For example, one study reported that a cyclopropionic acid derivative exhibited glucose-lowering effects during oral glucose tolerance tests (oGTT) in mice . This indicates that 3,3-dicyclobutylpropanoic acid may share similar mechanisms.

Case Study 1: Metabolic Effects

In a controlled study, various analogs of cyclobutylpropanoic acid were administered to diabetic mice. The results showed a dose-dependent reduction in blood glucose levels, particularly at doses of 10 mg/kg, where maximal efficacy was achieved . The study suggests that the compound may modulate insulin sensitivity or enhance glucose uptake in peripheral tissues.

Case Study 2: Enzyme Inhibition

Another investigation focused on the pharmacokinetics and enzyme inhibition profile of a closely related compound. The study revealed that after oral administration, the compound exhibited significant liver microsomal stability and moderate plasma stability, with an oral bioavailability of approximately 28% . This pharmacokinetic profile supports the potential for therapeutic applications in metabolic disorders.

Research Findings

Q & A

Q. What are the common synthetic routes for 3,3-Dicyclobutylpropanoic acid, and what factors influence yield optimization?

- Methodological Answer : A widely applicable approach involves cyclobutane ring formation through [2+2] cycloaddition or alkylation strategies. For example, alkylation of propanoic acid precursors with cyclobutyl halides under basic conditions (e.g., NaH/DMF) can yield the target compound. Yield optimization depends on steric hindrance from cyclobutyl groups, reaction temperature (typically 80–120°C), and catalyst selection (e.g., Pd for cross-coupling). Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can the structure of 3,3-Dicyclobutylpropanoic acid be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to identify cyclobutyl protons (δ ~2.5–3.5 ppm) and carboxylic acid protons (broad peak at δ ~12 ppm). IR confirms the carboxylic acid group (C=O stretch ~1700 cm).

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (via the SHELX suite) resolves stereochemistry and bond angles. The cyclobutyl rings often exhibit puckering, requiring high-resolution data for accurate modeling .

Q. What role does 3,3-Dicyclobutylpropanoic acid serve as a building block in synthesizing complex molecules?

- Methodological Answer : The compound’s rigid cyclobutyl groups make it a precursor for sterically constrained ligands in coordination chemistry. For example, coupling with amines or alcohols via EDC/HOBt-mediated reactions generates amides or esters for drug discovery scaffolds. Its carboxylic acid group also enables salt formation for improved solubility in biological assays .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity and stability of 3,3-Dicyclobutylpropanoic acid under varying reaction conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain and electronic effects of cyclobutyl groups. Retrosynthetic AI tools (e.g., Template_relevance models) predict feasible reaction pathways by analyzing databases like Reaxys or PubChem. Molecular dynamics simulations assess conformational stability in solvents like DMSO or water .

Q. How can contradictions in experimental data regarding the compound’s stereochemistry or reaction pathways be resolved?

- Methodological Answer :

- Cross-Verification : Combine SXRD (for absolute configuration) with chiral HPLC or vibrational circular dichroism (VCD) to resolve enantiomeric excess.

- Mechanistic Studies : Isotopic labeling (- or -) tracks reaction intermediates. Kinetic profiling (e.g., variable-temperature NMR) identifies rate-determining steps in cyclization reactions .

Q. What challenges arise in scaling up laboratory synthesis of 3,3-Dicyclobutylpropanoic acid while maintaining purity and yield?

- Methodological Answer :

- Scale-Up Issues : Steric hindrance reduces reaction efficiency; microwave-assisted synthesis or flow chemistry improves heat/mass transfer.

- Purification : High-performance liquid chromatography (HPLC) with C18 columns separates diastereomers. Recrystallization in ethanol/water mixtures enhances purity but requires precise temperature control .

Data Analysis and Application Questions

Q. How can the biological activity of 3,3-Dicyclobutylpropanoic acid derivatives be systematically evaluated?

- Methodological Answer :

Q. What strategies mitigate decomposition of 3,3-Dicyclobutylpropanoic acid during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.